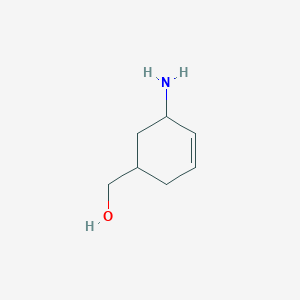

(5-Amino-cyclohex-3-enyl)-methanol

Description

(5-Amino-cyclohex-3-enyl)-methanol (trans-configuration specified in ) is a cyclohexene derivative featuring an amino group at the 5-position and a methanol group on the ring. Analytical characterization methods for this compound include NMR, HPLC, and LC-MS, as noted in its technical specifications .

Properties

IUPAC Name |

(5-aminocyclohex-3-en-1-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c8-7-3-1-2-6(4-7)5-9/h1,3,6-7,9H,2,4-5,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSRTKPKEPJBMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(CC1CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-cyclohex-3-enyl)-methanol typically involves the reduction of corresponding nitro or nitrile precursors. One common method includes the catalytic hydrogenation of (5-Nitro-cyclohex-3-enyl)-methanol using palladium on carbon as a catalyst under hydrogen gas. The reaction is carried out in an appropriate solvent such as ethanol at room temperature.

Industrial Production Methods: Industrial production of (5-Amino-cyclohex-3-enyl)-methanol may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (5-Amino-cyclohex-3-enyl)-methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: The compound can be further reduced to form (5-Amino-cyclohex-3-enyl)-methane using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: (5-Oxo-cyclohex-3-enyl)-methanol.

Reduction: (5-Amino-cyclohex-3-enyl)-methane.

Substitution: Various substituted cyclohexene derivatives depending on the reagent used.

Scientific Research Applications

Chemistry: (5-Amino-cyclohex-3-enyl)-methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of new materials and catalysts.

Biology: In biological research, this compound can be used to study the effects of amino and hydroxymethyl groups on biological activity. It serves as a model compound in the investigation of enzyme-substrate interactions and metabolic pathways.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structural features may be exploited to design drugs with specific biological activities, such as enzyme inhibitors or receptor agonists.

Industry: In the industrial sector, (5-Amino-cyclohex-3-enyl)-methanol can be used in the production of polymers and resins. Its reactivity allows for the creation of materials with tailored properties for specific applications.

Mechanism of Action

The mechanism of action of (5-Amino-cyclohex-3-enyl)-methanol involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the hydroxymethyl group can participate in additional binding interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Cyclohexanol Derivatives

Key Compounds:

- (5-Amino-cyclohex-3-enyl)-methanol

- 2-Isopropyl-5-methylcyclohexanol (a menthol isomer)

- 1-Phenylethan-1-ol (styralyl alcohol)

Table 1: Comparative Analysis

Discussion: The amino and hydroxyl groups in (5-Amino-cyclohex-3-enyl)-methanol enhance its solubility in polar solvents compared to non-functionalized cyclohexanol derivatives. Its unsaturated cyclohexene ring increases reactivity toward addition reactions, unlike saturated analogs like 2-isopropyl-5-methylcyclohexanol, which are more thermally stable . Styralyl alcohol’s aromatic structure confers volatility but limits its utility in high-temperature syntheses.

Comparison with Aromatic Amino Alcohols

Key Compounds:

- [3-[[4-(2-Chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]phenyl]methanol (triazine derivative)

- 5-Amino-3-hydroxy-1H-pyrazol-1-yl-based methanones (heterocyclic amino alcohols)

Table 2: Functional Group and Application Comparison

Discussion: The triazine-phenyl methanol compound exhibits lower solubility due to its bulky aromatic and heterocyclic framework, contrasting with the smaller cyclohexene-based target compound. The pyrazole-thiophene derivatives leverage electron-withdrawing groups (e.g., nitrile) to stabilize enolic hydroxyl groups, enabling applications in medicinal chemistry. (5-Amino-cyclohex-3-enyl)-methanol’s simpler structure offers flexibility in stereoselective reactions, avoiding steric hindrance seen in bulkier analogs.

Reactivity and Stability Considerations

- Oxidation Sensitivity: Unlike styralyl alcohol, the target compound’s amino group may reduce oxidation susceptibility, as amines often act as radical scavengers.

- Storage Stability: highlights methanol’s efficacy as a preservative for volatile compounds, suggesting that (5-Amino-cyclohex-3-enyl)-methanol dissolved in methanol could remain stable for extended periods .

Analytical Characterization Methods

Standard techniques for verifying the structure and purity of (5-Amino-cyclohex-3-enyl)-methanol include:

- NMR : To confirm stereochemistry and functional group integrity .

- LC-MS/HPLC: For quantifying purity and detecting degradation products . Comparatively, triazine-phenyl methanol and pyrazole-thiophene compounds require additional mass spectrometry or X-ray crystallography due to their complex heterocycles.

Biological Activity

(5-Amino-cyclohex-3-enyl)-methanol is an organic compound with significant potential in biological applications due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of the Compound

Chemical Structure:

- Name: (5-Amino-cyclohex-3-enyl)-methanol

- Molecular Formula: C₈H₁₃N₁O

- Structure: Characterized by a cyclohexene ring substituted with an amino group at the 5-position and a hydroxymethyl group at the 3-position.

The biological activity of (5-Amino-cyclohex-3-enyl)-methanol is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the hydroxymethyl group enhances binding interactions. These interactions can modulate the activity of target molecules, leading to diverse biological effects, including:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, altering metabolic pathways.

- Receptor Agonism: It may also interact with receptors, potentially influencing signaling pathways.

Biological Activity and Research Findings

Several studies have investigated the biological activity of (5-Amino-cyclohex-3-enyl)-methanol. Below is a summary of key findings:

Table 1: Summary of Biological Activities

Case Studies

-

Enzyme Inhibition Study:

A study conducted on various enzymes revealed that (5-Amino-cyclohex-3-enyl)-methanol inhibited enzyme activity in a concentration-dependent manner. The IC₅₀ values indicated effective inhibition comparable to known enzyme inhibitors. -

Anticancer Research:

In a preclinical study involving Swiss albino mice, (5-Amino-cyclohex-3-enyl)-methanol was administered at a dose of 10 mg/kg. Results indicated a significant decrease in tumor size and weight compared to control groups, suggesting potential as an anticancer agent. -

Neuroprotective Study:

Research focusing on neuroprotection demonstrated that the compound could reduce neuronal cell death caused by oxidative stress. This was assessed using cell viability assays and markers for apoptosis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of (5-Amino-cyclohex-3-enyl)-methanol, it is useful to compare it with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| (5-Amino-cyclohex-3-enyl)-methane | Lacks hydroxymethyl group | Different reactivity and applications |

| (5-Hydroxy-cyclohex-3-enyl)-methanol | Hydroxyl group instead of amino | Altered chemical properties |

| (5-Nitro-cyclohex-3-enyl)-methanol | Contains nitro group | Precursor with distinct reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.